molecular formula C19H15N5O4 B3427777 Disperse Orange 29 CAS No. 61902-11-2

Disperse Orange 29

Cat. No.: B3427777
CAS No.: 61902-11-2
M. Wt: 377.4 g/mol
InChI Key: PTIVACHGVHIMMK-UHFFFAOYSA-N
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Description

Disperse Orange 29: is an organic compound primarily used as a dye. It is known for its vibrant orange color and is commonly used in the textile industry for dyeing polyester and other synthetic fibers. The compound is characterized by its chemical formula C19H15N5O4 and a molecular weight of 377.35 g/mol . This compound is part of the disperse dye family, which are non-ionic dyes with low water solubility, making them suitable for dyeing hydrophobic fibers .

Preparation Methods

Synthetic Routes and Reaction Conditions: Disperse Orange 29 is synthesized through a series of diazotization and coupling reactions. The process begins with the diazotization of p-nitroaniline , followed by coupling with o-anisidine . The resulting intermediate is then diazotized again and coupled with phenol to form the final product . The reaction conditions typically involve maintaining a pH below 0.89 during the first coupling reaction to achieve a yield of around 50%. an improved method involves forming a salt with o-anisidine and hydroxymethanesulfonic acid sodium salt before coupling, which increases the yield to 88% .

Industrial Production Methods: In industrial settings, the preparation of this compound involves stirring and dispersing the untreated dye filter cake in water to form a slurry. The pH is adjusted to above 9 using sodium hydroxide or sodium carbonate, followed by neutralization with sulfuric acid or hydrochloric acid. The mixture is then filtered, washed, and subjected to sand milling and color regulation before drying to obtain the final dye product .

Chemical Reactions Analysis

Types of Reactions: Disperse Orange 29 undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Disperse Orange 29 has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism by which Disperse Orange 29 exerts its effects involves the interaction of its azo bonds with molecular targets. The compound’s vibrant color is due to the presence of conjugated double bonds, which absorb visible light. In biological systems, this compound can interact with cellular components, leading to the generation of reactive oxygen species (ROS) upon exposure to light. This photodynamic activity can cause oxidative damage to cellular structures, making it useful in photodynamic therapy .

Comparison with Similar Compounds

Disperse Orange 29 can be compared with other disperse dyes such as:

Uniqueness: this compound is unique due to its specific azo structure, which imparts a distinct orange color and specific photodynamic properties. Its ability to generate ROS upon light exposure makes it particularly useful in medical applications .

Properties

IUPAC Name

4-[[2-methoxy-4-[(4-nitrophenyl)diazenyl]phenyl]diazenyl]phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15N5O4/c1-28-19-12-15(22-20-13-2-7-16(8-3-13)24(26)27)6-11-18(19)23-21-14-4-9-17(25)10-5-14/h2-12,25H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PTIVACHGVHIMMK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)N=NC2=CC=C(C=C2)[N+](=O)[O-])N=NC3=CC=C(C=C3)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15N5O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID5066532
Record name C.I. Disperse Orange 29
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Molecular Weight

377.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

19800-42-1, 61902-11-2
Record name 4-[2-[2-Methoxy-4-[2-(4-nitrophenyl)diazenyl]phenyl]diazenyl]phenol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=19800-42-1
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Phenol, 4-(2-(2-methoxy-4-(2-(4-nitrophenyl)diazenyl)phenyl)diazenyl)-
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Record name Phenol, 4-[2-[2-methoxy-4-[2-(4-nitrophenyl)diazenyl]phenyl]diazenyl]-
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Record name C.I. Disperse Orange 29
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID5066532
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-[[2-methoxy-4-[(4-nitrophenyl)azo]phenyl]azo]phenol
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Record name Phenol, 4-[2-[2-methoxy-4-[2-(4-nitrophenyl)diazenyl]phenyl]diazenyl]
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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